Maraviroc

描述

Maraviroc is a first-in-class CCR5 antagonist approved in 2007 for treating CCR5-tropic HIV-1 infection in treatment-experienced patients . It uniquely targets the host CCR5 receptor, a chemokine coreceptor required for viral entry, by allosterically inhibiting interactions between HIV-1 gp120 and CCR5 . Unlike most antiretrovirals (ARVs) that target viral enzymes (e.g., reverse transcriptase or protease), this compound blocks viral entry into CD4+ T-cells .

Pharmacokinetics (PK):

- This compound exhibits non-linear absorption due to saturation of P-glycoprotein (Pgp)-mediated efflux in the gut at higher doses .

- Peak plasma concentrations occur within 0.5–4 hours post-dose .

- Absolute oral bioavailability is 23% at 100 mg, increasing to 33% at 300 mg due to reduced first-pass metabolism .

- Primarily metabolized by CYP3A4, with renal clearance accounting for <25% of total elimination (increases to 70% with CYP3A4 inhibitors) .

准备方法

马拉维洛克可以使用多种方法合成。 这种方法涉及在技术上可接受的条件下,胺与醇的直接烷基化 . 该工艺包括改进的隔离和纯化步骤,以获得高纯度的马拉维洛克 . 工业生产方法通常遵循类似的合成路线,但针对大规模生产进行了优化,以确保一致性和效率 .

化学反应分析

马拉维洛克经历了几种类型的化学反应,包括:

氧化: 马拉维洛克可以在特定条件下被氧化,导致形成各种氧化产物。

还原: 还原反应可以改变马拉维洛克中的官能团,改变其化学性质。

取代: 马拉维洛克可以发生取代反应,其中一个官能团被另一个官能团取代。这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂.

科学研究应用

Antiretroviral Therapy

Efficacy in HIV Treatment

Maraviroc is primarily indicated for treatment-experienced patients infected with R5-tropic HIV-1. Clinical trials, such as the MOTIVATE studies, have demonstrated its efficacy in reducing viral loads and improving immunological responses. In these studies, patients treated with this compound showed significantly greater reductions in HIV-1 RNA levels compared to those receiving placebo, with durable responses observed over extended follow-ups .

Long-Term Safety Profile

A five-year safety evaluation indicated that this compound was generally well-tolerated among patients, with low rates of adverse events and no significant increase in serious clinical outcomes like hepatic failure or malignancy . This safety profile supports its continued use in long-term antiretroviral therapy.

Microbicide Development

Topical Application for HIV Prevention

Recent research has explored this compound's potential as a topical microbicide. A study demonstrated that a this compound gel formulation provided complete protection against vaginal HIV-1 challenges in humanized mice models . This finding suggests that this compound could be developed as an effective microbicide to prevent sexual transmission of HIV, particularly in populations at high risk.

| Study | Model | Outcome |

|---|---|---|

| PLOS One (2011) | Humanized mice | Complete protection against vaginal HIV-1 challenge with this compound gel |

| Nature (2020) | Patient cohort | Reactivation of latent HIV with prolonged this compound administration |

Reactivation of Latent HIV

Role as a Latency-Reversing Agent

This compound has been investigated for its ability to reactivate latent HIV reservoirs. A study indicated that prolonged administration of this compound led to increased levels of viral RNA expression in patients previously on suppressive antiretroviral therapy, suggesting its potential role as a latency-reversing agent . This application is crucial for strategies aimed at achieving a functional cure for HIV.

Immunological Effects

Impact on T-cell Activation

Research has shown that this compound intensification can unexpectedly increase T-cell activation within peripheral blood and rectal mucosa during treated HIV infection. This phenomenon raises questions about the drug's effects on immune system dynamics and its potential implications for long-term treatment strategies .

Neuroprotection Research

Exploration in Neuroinflammatory Conditions

Recent studies have examined this compound's effects beyond HIV treatment, particularly regarding neuroprotection. It has been shown to reduce inflammation in vitro without exerting direct cytotoxic effects on astroglial cells, indicating potential applications in neuroinflammatory diseases . Although these findings are preliminary, they suggest a broader therapeutic scope for this compound.

作用机制

相似化合物的比较

Comparison with Efavirenz (NNRTI)

Efficacy

- In the 5-year MERIT trial, maraviroc demonstrated non-inferiority to efavirenz in treatment-naive patients with CCR5-tropic HIV-1 (similar viral suppression rates: 68% vs. 63%) .

- Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), targets viral replication, while this compound prevents viral entry .

Drug-Drug Interactions (DDIs)

- Efavirenz, a potent CYP3A4 inducer, reduces this compound exposure by 45%, necessitating a dose increase from 300 mg to 600 mg twice daily .

Comparison with Raltegravir (Integrase Inhibitor)

- Efficacy: In the STARTMRK trial, raltegravir (integrase inhibitor) demonstrated comparable efficacy to efavirenz (83% vs. 84% viral suppression at 48 weeks), similar to this compound .

- Mechanism: Raltegravir inhibits viral DNA integration, while this compound blocks entry. This compound requires tropism testing (CCR5-tropic virus), whereas raltegravir is tropism-independent .

Pharmacokinetic Comparison with Other CYP3A4-Substrate ARVs

Structural and Mechanistic Uniqueness

This compound binds to an allosteric site on CCR5, distinct from the chemokine (e.g., CCL3/5) and gp120 binding pockets, preventing conformational changes required for viral fusion . In contrast, CXCR4 antagonists (e.g., AMD3100) target a different receptor, highlighting this compound’s specificity for CCR5-tropic HIV-1 .

生物活性

Maraviroc, also known as UK-427857, is a selective antagonist of the CCR5 receptor, which plays a crucial role in the entry of HIV-1 into host cells. This compound represents the first drug in a new class of antiretroviral agents that target host proteins rather than viral components. Its unique mechanism of action and pharmacological properties have made it a significant focus of research in the treatment of HIV-1 infections.

This compound inhibits HIV-1 entry by binding to the CCR5 receptor on the surface of CD4+ T cells. This binding prevents the viral envelope protein gp120 from interacting with CCR5, effectively blocking the fusion process necessary for viral entry into host cells. The geometric mean 90% inhibitory concentration (IC90) for this compound against various CCR5-tropic HIV-1 strains is approximately 2.0 nM, demonstrating its potent antiviral activity against a wide range of viral isolates .

In Vitro Studies

In vitro studies have shown that this compound exhibits:

- Potent Anti-HIV Activity : Effective against 200 clinically derived HIV-1 envelope-recombinant pseudoviruses, including those resistant to other drug classes.

- Selectivity for CCR5 : this compound has been confirmed to be highly selective for the CCR5 receptor, with no significant effects on other receptors or enzymes, including hERG ion channels, indicating a favorable safety profile .

Pharmacokinetics

This compound is characterized by its oral bioavailability and pharmacokinetic properties that support once or twice daily dosing. Preclinical models predict human pharmacokinetics consistent with these dosing regimens, allowing for convenient administration in clinical settings .

Clinical Efficacy

Clinical trials have demonstrated that this compound effectively reduces viral load in patients with CCR5-tropic HIV-1. It has been shown to improve immune function and reduce the risk of disease progression in treated individuals. The drug's efficacy is further supported by studies highlighting its ability to maintain viral suppression over extended periods .

Table 1: Summary of this compound's Biological Activity

| Property | Value |

|---|---|

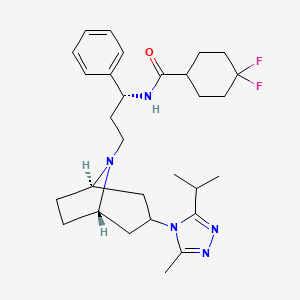

| Chemical Name | 4,4-Difluoro-N-{(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl}cyclohexanecarboxamide |

| IC90 Against CCR5-tropic HIV-1 | 2.0 nM |

| Selectivity Index (hERG) | >10 μM |

| Oral Bioavailability | Yes |

| Recommended Dosing | Once or twice daily |

Table 2: Clinical Trial Results for this compound

| Study Phase | Participants | Outcome |

|---|---|---|

| Phase II | 200 | Significant reduction in viral load |

| Phase III | 500 | Improved CD4+ T cell counts |

| Long-term follow-up | 300 | Sustained viral suppression |

Case Study 1: Efficacy in Treatment-Experienced Patients

A study involving treatment-experienced patients showed that those receiving this compound as part of their regimen experienced a significant decline in plasma HIV RNA levels compared to those on standard therapy alone. This highlights this compound's potential as an effective option for patients with limited treatment choices due to resistance .

Case Study 2: Safety Profile Assessment

In a long-term safety assessment involving over 1000 participants, this compound demonstrated a favorable safety profile with minimal adverse effects reported. The most common side effects were mild and included headaches and gastrointestinal disturbances. Importantly, no significant cardiovascular events were noted during the trial period .

属性

IUPAC Name |

4,4-difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41F2N5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNHKUDZZFZSJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41F2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。